molecular formula C21H18O2 B13854124 a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester

a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester

Cat. No.: B13854124
M. Wt: 302.4 g/mol
InChI Key: IONVWFVQIRQILL-UHFFFAOYSA-N
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Description

a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products, pharmaceuticals, and industrial applications . This particular ester is characterized by its complex structure, which includes a phenylmethylene group attached to a naphthaleneacetic acid moiety, further esterified with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid (1-naphthaleneacetic acid) reacts with ethanol in the presence of concentrated sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts like sodium methoxide or sulfuric acid in the presence of an alcohol.

Major Products

    Hydrolysis: 1-naphthaleneacetic acid and ethanol.

    Reduction: 1-naphthaleneethanol.

    Transesterification: Various esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to release the active carboxylic acid and alcohol. This hydrolysis can modulate the activity of the compound, influencing its pharmacokinetics and pharmacodynamics . The phenylmethylene group may also interact with specific receptors or enzymes, contributing to its biological effects .

Properties

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

ethyl 2-naphthalen-1-yl-3-phenylprop-2-enoate

InChI

InChI=1S/C21H18O2/c1-2-23-21(22)20(15-16-9-4-3-5-10-16)19-14-8-12-17-11-6-7-13-18(17)19/h3-15H,2H2,1H3

InChI Key

IONVWFVQIRQILL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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